(E)-1-Chlorohex-3-ene
Description
Structure
3D Structure
Properties
CAS No. |
63281-97-0 |
|---|---|
Molecular Formula |
C6H11Cl |
Molecular Weight |
118.60 g/mol |
IUPAC Name |
(E)-1-chlorohex-3-ene |
InChI |
InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3+ |
InChI Key |
ODDBBUZTMLEZBW-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCCl |
Canonical SMILES |
CCC=CCCCl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for E 1 Chlorohex 3 Ene and Its Stereoisomers
Stereoselective Synthesis Pathways
The precise control of stereochemistry is paramount in the synthesis of specific isomers like (E)-1-chlorohex-3-ene. This section explores methods that preferentially form the desired (E) configuration or other specific stereoisomers.
Hydroboration-Mediated Approaches to Terminal Chloroalkenes
Hydroboration reactions are a powerful tool for the anti-Markovnikov functionalization of alkenes and alkynes, providing a regioselective route to organoborane intermediates. nih.gov These intermediates can then be further manipulated to introduce a chlorine atom at the terminal position. While direct hydroboration of a hex-3-ene derivative to install a chlorine at the 1-position is not a standard approach, the principles of hydroboration are foundational to creating specific substitution patterns.
For instance, the hydroboration of terminal alkenes typically proceeds with anti-Markovnikov selectivity. nih.gov A manganese(I)-catalyzed hydroboration of terminal alkenes has been described, which also results in anti-Markovnikov products. nih.gov In the context of creating a precursor to 1-chlorohex-3-ene, one could envision a strategy starting from a diene, where selective hydroboration of one double bond could set the stage for subsequent chlorination.
Regioselective radical hydroboration of electron-deficient alkenes using an NHC–boryl radical has also been reported, leading to α-borylated products. rsc.org This method expands the scope of hydroboration to different classes of substrates.
Transition Metal-Catalyzed Cross-Coupling Reactions for Unsaturated Halides
Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orgresearchgate.net These reactions are particularly useful for the synthesis of unsaturated halides like this compound.
The general mechanism for many cross-coupling reactions involves the oxidative addition of an organic halide to a low-valent transition metal catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, are widely employed for this purpose. wikipedia.org
Various named reactions fall under this category, including Suzuki, Stille, and Sonogashira couplings, each utilizing different organometallic reagents. rsc.orgmdpi.com For the synthesis of this compound, a plausible strategy would involve the cross-coupling of a C3 organometallic reagent with a C3 chloroalkene synthon, or vice versa, in the presence of a suitable transition metal catalyst, typically palladium or nickel. mdpi.comresearchgate.netnih.gov The stereochemistry of the resulting double bond is often retained from the starting alkenyl halide.
Table 1: Overview of Common Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent | Electrophile | Catalyst |
|---|---|---|---|
| Suzuki Coupling | Organoboron | Aryl/Vinyl Halide | Palladium |
| Stille Coupling | Organotin | Aryl/Vinyl Halide | Palladium |
| Negishi Coupling | Organozinc | Aryl/Vinyl Halide | Palladium/Nickel |
| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | Palladium/Copper |
Organometallic Reagent Applications in Halogenated Olefin Formation
Organometallic reagents, such as organolithiums and Grignard reagents (organomagnesiums), are highly reactive species that serve as powerful carbon nucleophiles. uniurb.ityoutube.com Their utility in forming halogenated olefins like this compound is significant. These reagents can be prepared through the reaction of an alkyl halide with the corresponding metal. uniurb.it
One common strategy involves the reaction of an appropriate organometallic reagent with a chlorinated electrophile. For example, a hexenyl organometallic species could react with a chlorine source to generate the target molecule. Alternatively, an organometallic reagent can be added to a carbonyl compound, followed by a dehydration and chlorination sequence.
Transmetalation is another key application where a more reactive organometallic compound, like an organolithium, can be used to generate a less reactive one, such as an organozinc or organocuprate reagent. youtube.com This allows for greater control and functional group tolerance in subsequent reactions. researchgate.net
Functional Group Interconversions Leading to this compound Scaffolds
The synthesis of this compound can also be achieved by modifying existing molecules through functional group interconversions. This approach often provides a more direct route by leveraging commercially available or easily accessible starting materials.
Derivatization of Unsaturated Alcohols
Unsaturated alcohols, such as (E)-hex-3-en-1-ol, are excellent precursors for the synthesis of this compound. The conversion of the primary alcohol functionality into a chloride can be achieved using a variety of standard chlorinating agents.
Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or Appel reaction conditions (triphenylphosphine and carbon tetrachloride). These methods generally proceed with good yields and can often retain the stereochemistry of the double bond. For instance, the treatment of (E)-hex-3-en-1-ol with thionyl chloride in the presence of a base like pyridine (B92270) would be expected to yield this compound.
A one-pot synthesis of (Z)-α-chloro-α,β-unsaturated esters from alcohols has been reported, which involves chlorination, oxidation, and a Wittig reaction. While this specific example leads to a different class of compounds, it demonstrates the principle of converting an alcohol to a chloroalkene in a single synthetic operation.
Table 2: Common Reagents for the Conversion of Alcohols to Alkyl Chlorides
| Reagent | Byproducts | Typical Conditions |
|---|---|---|
| Thionyl Chloride (SOCl₂) | SO₂, HCl | Pyridine or neat |
| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Neat or in an inert solvent |
| Appel Reaction (PPh₃, CCl₄) | Triphenylphosphine oxide, Chloroform | Inert solvent, e.g., acetonitrile (B52724) |
Chloroalkene Formation from Alkynes
Alkynes serve as versatile starting materials for the synthesis of stereodefined alkenes, including chloroalkenes. The hydrochlorination of an alkyne can, in principle, lead to a chloroalkene. However, controlling the regioselectivity and stereoselectivity of this addition can be challenging.
A more controlled approach involves the hydroboration of an alkyne followed by halogenation. For example, the hydroboration of hex-3-yne with a suitable borane (B79455) reagent, followed by treatment with a chlorinating agent, could potentially yield 1-chlorohex-3-ene. The stereochemistry of the resulting double bond would depend on the specific reaction conditions and reagents used.
Another powerful method is the reduction of an alkyne to a specific alkene isomer. The reduction of hex-3-yne with lithium in liquid ammonia (B1221849) (a dissolving metal reduction) selectively produces (E)-hex-3-ene. testbook.com This (E)-alkene could then be subjected to allylic chlorination to introduce the chlorine atom at the 1-position, although this may lead to a mixture of products.
Alternatively, the reaction of a terminal alkyne with a chlorinating agent can also be a viable route. For instance, the hydroboration of 1-bromo-1-alkynes has been shown to be a highly regio- and stereoselective process. nih.gov A similar strategy starting with a chlorinated alkyne could be envisioned.
Exploration of Analogous Synthetic Routes
Enzymatic Kinetic Resolution in Chloroalcohol Synthesis
Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign strategy for the synthesis of optically pure vicinal halohydrins, which are direct precursors to chiral allylic chlorides like this compound. This method leverages the stereoselectivity of enzymes to differentiate between the enantiomers of a racemic chloroalcohol, preferentially catalyzing a reaction on one enantiomer while leaving the other unreacted. Lipases and haloalkane dehalogenases are among the most utilized enzymes for this purpose. researchgate.net
Lipases, in particular, are widely employed for the kinetic resolution of a broad range of secondary alcohols, including chloroalcohols, through transesterification reactions. acs.orgnih.govmdpi.com In a typical lipase-catalyzed EKR, a racemic chloroalcohol is reacted with an acyl donor, such as vinyl acetate. The enzyme selectively acylates one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess. nih.gov
A significant advancement in this area is the development of dynamic kinetic resolution (DKR). DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. mdpi.com This is often achieved by using a compatible metal catalyst, such as a ruthenium complex, which facilitates the interconversion of the alcohol enantiomers. acs.org This approach is highly efficient as it allows for a theoretical yield of a single enantiomer of up to 100%, a substantial improvement over the 50% maximum yield of classical kinetic resolution. mdpi.com For instance, the DKR of β-chloro alcohols has been successfully demonstrated, yielding enantiopure acetates that are valuable synthetic intermediates. acs.org
Haloalkane dehalogenases (HLDs) represent another class of enzymes that can be applied to the kinetic resolution of halohydrins. researchgate.net These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond. By selectively dehalogenating one enantiomer of a racemic halohydrin to form a diol, the other enantiomer can be recovered with high optical purity. researchgate.net
The efficacy of enzymatic kinetic resolution is often evaluated based on the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. High E values (typically >100) are indicative of an efficient resolution process.
Table 1: Examples of Enzymatic Kinetic Resolution of Chloroalcohols
| Enzyme | Substrate | Reaction Type | Key Findings |
|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Racemic secondary chloroalcohols | Dynamic Kinetic Resolution (DKR) with a Ru catalyst | Efficiently produces enantiopure chloro-acetates with high yield. acs.org |
| Haloalkane dehalogenase (HheC) | Racemic unsaturated vic-halohydrins | Hydrolytic dehalogenation | Resolves a range of unsaturated halohydrins, providing access to enantiopure building blocks. researchgate.net |
Epoxide Ring-Opening Reactions with Olefinic Fragments for Chloroalcohol Precursors
The regioselective and stereoselective ring-opening of epoxides is a cornerstone of modern organic synthesis for the construction of complex molecules with defined stereochemistry. nih.gov To synthesize chloroalcohol precursors for this compound, this strategy can be employed by reacting a suitable epoxide with an olefinic nucleophile. This approach allows for the simultaneous formation of a C-C bond and the installation of a hydroxyl group, with the stereochemistry being controlled by the SN2 mechanism of the ring-opening reaction. chemistrysteps.comlibretexts.org
Organocuprates, particularly higher-order (H.O.) cyanocuprates, have proven to be highly effective reagents for the opening of epoxide rings. orgsyn.org For the synthesis of a precursor to this compound, a vinyl cuprate (B13416276) can be used as the olefinic fragment. The reaction of an epoxide, such as chloroepoxypropane, with a vinyl cuprate would introduce the vinyl group, which constitutes a portion of the hexene backbone. The reaction proceeds via a backside attack of the nucleophile on one of the epoxide carbons, resulting in an anti-disposition of the newly introduced olefinic fragment and the resulting hydroxyl group. chemistrysteps.comorgsyn.org
The regioselectivity of the epoxide ring-opening is dependent on the reaction conditions. Under basic or neutral conditions, as is the case with organocuprates, Grignard reagents, and organolithium reagents, the nucleophile attacks the less sterically hindered carbon of the epoxide. libretexts.orgtransformationtutoring.comkhanacademy.org This provides a predictable method for controlling the position of the incoming olefinic fragment.
For instance, the reaction of (R)-epichlorohydrin with a vinyl cuprate reagent would lead to the formation of a chiral chloroalcohol. The stereocenter from the starting epoxide is retained, and a new stereocenter can be formed with predictable relative stereochemistry. This resulting chloroalcohol possesses the necessary functionalities and carbon framework to be converted into a stereoisomer of 1-chlorohex-3-ene.
The choice of the organometallic reagent is crucial. While Grignard and organolithium reagents are also capable of opening epoxides, organocuprates are often preferred due to their generally higher reactivity and selectivity in these transformations. orgsyn.org Mixed higher-order cyanocuprates containing a non-transferable "dummy" ligand, such as a thienyl group, are particularly useful as they allow for the efficient transfer of the desired olefinic group. orgsyn.org
Table 2: Epoxide Ring-Opening with Olefinic Nucleophiles for Chloroalcohol Precursor Synthesis
| Epoxide Substrate | Olefinic Nucleophile | Product Type | Key Features of the Reaction |
|---|---|---|---|
| Chloroepoxypropane | Vinylcyanocuprate | Unsaturated Chloroalcohol | Regioselective attack at the less substituted carbon; SN2 mechanism leading to stereochemical inversion. orgsyn.org |
| Styrene Oxide | Alkenyl lithium | Unsaturated Alcohol | Ring-opening by a strong carbon nucleophile. researchgate.net |
Reactivity and Mechanistic Investigations of E 1 Chlorohex 3 Ene Transformations
Electrophilic Addition Reaction Mechanisms
Electrophilic addition reactions to the carbon-carbon double bond in (E)-1-Chlorohex-3-ene are governed by the electronic properties of the alkene and the stability of the intermediates formed. The unsymmetrical nature of the double bond, with differing substitution patterns at C3 and C4, dictates the regiochemical outcome of these additions.
Regioselectivity and Markovnikov's Rule in Hydrogen Halide Additions
The addition of hydrogen halides (HX) to an unsymmetrical alkene like this compound is a classic example of a regioselective reaction. The outcome is generally predicted by Markovnikov's rule, which states that in the addition of a protic acid to an alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, and the halide attaches to the carbon with fewer hydrogen atoms. A more refined statement of this rule is that the reaction proceeds through the most stable carbocation intermediate.
In the case of this compound, the double bond is between C3 and C4. Protonation can occur at either carbon, leading to two potential carbocation intermediates.
Pathway A: Protonation at C4 generates a carbocation at C3.
Pathway B: Protonation at C3 generates a carbocation at C4.
Following the principle of forming the more stable intermediate, the reaction pathway that yields the more stabilized carbocation will be favored, thus determining the major product.
Interactive Data Table: Predicted Regioselectivity in HX Addition to this compound
| Protonation Site | Resulting Carbocation | Major/Minor Product | Predicted Product Name |
| Carbon-4 | Secondary Carbocation at C3 | Minor | (E)-1,4-Dihalohex-2-ene |
| Carbon-3 | Secondary Carbocation at C4 | Major | (E)-1,3-Dihalohexane |
Carbocation Intermediate Stability Analysis
The stability of the two possible secondary carbocation intermediates is the key to understanding the regioselectivity of the reaction.
Carbocation at C3 (from Pathway A): This is a secondary carbocation. Its stability is influenced by the adjacent ethyl group (C1-C2), which provides a modest stabilizing inductive effect. However, the chloroethyl group at the other end of the molecule exerts an electron-withdrawing inductive effect, which can destabilize a nearby positive charge.
Carbocation at C4 (from Pathway B): This is also a secondary carbocation. Its stability is influenced by the adjacent propyl group (C5-C6) and the chloroethyl group (C1-C2). The primary factor is the inductive effect of the alkyl groups. The carbocation at C4 is adjacent to a simple ethyl group and a chloroethyl group. The carbocation at C3 is adjacent to a propyl group. The electron-withdrawing effect of the chlorine atom on C1 makes the carbocation at C3 less stable than the carbocation at C4. Therefore, Pathway B is the favored mechanistic route.
The formation of the more stable carbocation at C4 leads to the subsequent attack by the halide ion (X⁻) at this position. This results in the major product being the 3,4-dihalo-substituted hexane.
Elimination Reaction Pathways
This compound, being an alkyl halide, can undergo elimination reactions, typically through dehydrohalogenation, to form dienes. These reactions are highly dependent on the reaction conditions, particularly the presence of a strong base.
Dehydrohalogenation Processes and Transition State Characterization
Dehydrohalogenation of this compound involves the removal of a hydrogen atom and the chlorine atom to form a new pi bond. This reaction is typically promoted by a strong base, such as hydroxide (B78521) (OH⁻) or an alkoxide (RO⁻), and proceeds via an E2 (elimination, bimolecular) mechanism. lumenlearning.com
The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. libretexts.orgyoutube.com For this to occur efficiently, the β-hydrogen and the chlorine leaving group must be in an anti-periplanar conformation in the transition state. iitk.ac.in
In this compound, the chlorine is on C1. The only β-hydrogens are on C2. Therefore, abstraction of a proton from C2 by a strong base will lead to the formation of a double bond between C1 and C2.
The transition state for this E2 reaction involves the partial breaking of the C-H and C-Cl bonds and the partial formation of the C1=C2 π-bond and the B-H bond. msu.edu The rate of this reaction is second-order, depending on the concentration of both the alkyl halide and the base. libretexts.org The product of this dehydrohalogenation would be hexa-1,3-diene.
Thermal Decomposition Studies and Reaction Energetics
In the absence of a base, elimination can be induced by heat, a process known as pyrolysis. Thermal decomposition of alkyl halides in the gas phase can lead to elimination products through unimolecular mechanisms. illinois.eduacs.org For this compound, pyrolysis would likely involve the elimination of hydrogen chloride (HCl) to yield hexa-1,3-diene.
This process is typically endothermic, requiring significant thermal energy to overcome the activation barrier for the C-Cl and C-H bond cleavage. The energetics of the reaction are dictated by the bond dissociation energies of the bonds being broken versus the energy gained from the formation of the new π-bond and the H-Cl bond. Industrially, thermally-induced dehydrohalogenations are often preferred over base-promoted ones to avoid the production of salt byproducts. wikipedia.org The reaction is often initiated by the homolytic cleavage of the weakest bond, which in this case is the C-Cl bond, followed by radical chain mechanisms, although concerted unimolecular eliminations are also possible.
Radical Reactions Involving this compound Derived Species
This compound possesses allylic hydrogens at the C2 and C5 positions, which are susceptible to abstraction by radicals. The stability of the resulting allylic radical intermediate is a key feature of the radical chemistry of this compound. libretexts.orgfiveable.me
The initiation step in such a process typically involves the homolytic cleavage of a radical initiator (like a peroxide) or the input of energy (heat or UV light) to generate radicals. wikipedia.org In a propagation step, a radical abstracts an allylic hydrogen from this compound. Abstraction of a hydrogen from C2 would lead to a resonance-stabilized allylic radical.
This allylic radical is a hybrid of two resonance structures, with the unpaired electron delocalized over both C2 and C4. openstax.org This delocalization significantly stabilizes the radical intermediate. nih.govalmerja.net
Interactive Data Table: Potential Products from Radical Halogenation of this compound
| Radical Attack Site | Intermediate Radical | Potential Product(s) |
| C2 (Allylic Hydrogen Abstraction) | Resonance-stabilized allylic radical (delocalized over C2 and C4) | (E)-1,2-Dichlorohex-3-ene and (E)-1,4-Dichlorohex-2-ene |
| C5 (Allylic Hydrogen Abstraction) | Secondary alkyl radical | (E)-1-Chloro-5-halohex-3-ene |
The subsequent reaction of this resonance-stabilized radical with a halogen molecule (e.g., Cl₂) would lead to a mixture of products. jove.com The halogen can add to either C2 or C4, resulting in the formation of (E)-1,2-dichlorohex-3-ene and (E)-1,4-dichlorohex-2-ene. Radical reactions, such as allylic halogenation, typically occur under conditions of low halogen concentration and high temperature or UV irradiation to favor substitution over electrophilic addition to the double bond. lumenlearning.comlibretexts.org
Stereochemical Considerations in E 1 Chlorohex 3 Ene Chemistry
Configurational Stability of the Carbon-Carbon Double Bond
The carbon-carbon double bond in alkenes is conformationally rigid due to the significant energy barrier to rotation. This barrier arises from the necessity of breaking the π-bond, where the p-orbitals would lose their parallel alignment during rotation. youtube.com For a typical disubstituted alkene, this rotational barrier is substantial, often in the range of 60-65 kcal/mol, which prevents spontaneous interconversion between (E) and (Z) isomers under standard conditions. youtube.com
In (E)-1-chlorohex-3-ene, the (E)-configuration signifies that the higher priority groups on each carbon of the double bond are on opposite sides. For C3, the chloroethyl group has priority over the hydrogen, and for C4, the ethyl group has priority over the methyl group (based on Cahn-Ingold-Prelog rules). Generally, (E) isomers of disubstituted alkenes are thermodynamically more stable than their corresponding (Z) isomers. psiberg.comscholarli.orgyoutube.com This increased stability is attributed to the minimization of steric strain, as the larger substituents are positioned further apart, reducing repulsive van der Waals interactions. scholarli.orgyoutube.com Consequently, the (E) isomer of 1-chlorohex-3-ene represents the lower energy, more stable configuration compared to its (Z) counterpart. This inherent stability means that reactions conducted under thermodynamic control will predominantly favor the (E) isomer, assuming an equilibration pathway is available.
Diastereoselective and Enantioselective Transformations
Allylic 1,3-strain (also known as A(1,3) strain) is a crucial factor in controlling the conformation of allylic systems and, by extension, the diastereoselectivity of reactions at the double bond. wikipedia.orgsemanticscholar.org This type of strain results from steric interactions between a substituent on the allylic carbon (C2 in this case) and a substituent on the vinylic carbon at the other end of the double bond (C4).
For this compound, rotation around the C2-C3 single bond leads to different conformers, each with a distinct energy profile due to allylic strain. The key interactions are between the substituents on C2 (the chloromethyl group and a hydrogen) and the ethyl group on C4. To minimize A(1,3) strain, the molecule will preferentially adopt a conformation where the smallest substituent on the allylic carbon (hydrogen) is aligned in the plane of the double bond, pointing towards the ethyl group on C4. This places the larger chloromethyl group away from the vinylic substituent, creating a sterically biased environment.
This preferred conformation dictates the facial selectivity of approaching reagents. An electrophile, for instance, will preferentially attack the double bond from the less hindered face, leading to a specific diastereomeric product. The magnitude of this stereocontrol is directly related to the energy difference between the possible ground-state conformations, which is influenced by the size of the interacting groups. wikipedia.org
| Allylic System | Interacting Groups | Calculated ΔH (kcal/mol) | Favored Conformer |
|---|---|---|---|
| (E)-4-methylpent-2-ene | Allylic CH₃ vs. Vinylic H | ~2.0 | H eclipsing C=C |
| (Z)-4-methylpent-2-ene | Allylic CH₃ vs. Vinylic CH₃ | >4.0 | H eclipsing C=C |
Data adapted from computational studies on analogous systems. The energy values represent the destabilization of the conformer experiencing the specified steric interaction relative to the ground state. slideshare.net
While specific catalytic enantioselective transformations of this compound are not extensively documented, the principles can be inferred from reactions on analogous allylic chlorides. Asymmetric catalysis provides a powerful tool for converting racemic allylic compounds into enantioenriched products. acs.org
Palladium-catalyzed asymmetric allylic substitution is a well-established method for forming various bonds (C-C, C-N, C-O) enantioselectively. acs.org Chiral phosphine (B1218219) ligands, such as those derived from Trost's ligand or PHOX (phosphinooxazolines), can create a chiral environment around the palladium center. In a typical reaction with a soft nucleophile, the catalyst would facilitate the formation of a π-allylpalladium complex from this compound, with subsequent nucleophilic attack yielding a chiral product. The enantioselectivity is determined by the ligand's ability to control the facial approach of the nucleophile. acs.org
Copper-catalyzed reactions, often employing chiral phosphoramidite (B1245037) or bidentate phosphine ligands, are also effective for the Sₙ2'-selective substitution of allylic chlorides with organometallic reagents like Grignard reagents or arylboronic esters. acs.org Furthermore, enantioselective dihalogenation reactions of allylic alcohols, which are structurally related to allylic chlorides, have been achieved using chiral catalysts, such as those derived from cinchona alkaloids or titanium-Schiff base complexes. nih.govnih.gov These systems demonstrate the potential to perform enantioselective additions across the double bond of substrates like this compound.
| Catalyst System | Reaction Type | Substrate Class | Typical Enantioselectivity (% ee) |
|---|---|---|---|
| Pd(0) / Chiral Phosphine Ligand | Allylic Substitution | Allylic acetates/chlorides | 80-99% |
| Cu(I) / Chiral Phosphoramidite | Allylic Alkylation (Sₙ2') | Allylic chlorides/phosphates | 70-95% |
| (DHQ)₂PHAL (Cinchona Alkaloid) | Dichlorination | Allylic alcohols | up to 98% |
| Ti(IV) / Chiral Schiff Base | Dichlorination | Allylic alcohols | up to 95% |
This table presents generalized data from studies on various allylic substrates to illustrate the potential of these catalytic systems. acs.orgnih.govnih.gov
Isomerization Studies
Although the (E) isomer is thermodynamically favored, interconversion to the less stable (Z) isomer can be induced under specific conditions that provide a pathway to overcome the rotational energy barrier of the double bond. researchgate.net The primary methods for achieving (E)/(Z) isomerization are photochemical, thermal, or catalytic. acs.org
Photocatalytic Isomerization: This is one of the most common methods for contra-thermodynamic isomerization. acs.orgnih.gov The process typically involves a photosensitizer that absorbs light and transfers its energy to the alkene. This excites the alkene from its ground singlet state (S₀) to an excited triplet state (T₁). In the triplet state, the π-bond is effectively broken, leaving a molecule connected by a σ-bond, around which rotation can readily occur. researchgate.net Decay back to the ground state can then populate both (E) and (Z) isomers. A photostationary state is eventually reached, the composition of which depends on the relative absorption coefficients and quantum yields of the two isomers under the specific irradiation wavelength. acs.orgresearchgate.net
Acid-Catalyzed Isomerization: In the presence of a strong acid, the double bond can be protonated to form a carbocation intermediate. nih.gov Rotation can occur around the single bond adjacent to the carbocationic center. Subsequent deprotonation can then yield a mixture of (E) and (Z) isomers. This pathway generally leads to a thermodynamic mixture of isomers, favoring the more stable (E)-alkene. researchgate.net
Metal-Catalyzed Isomerization: Transition metal complexes, particularly those involving palladium, nickel, or ruthenium, can catalyze isomerization. nih.govresearchgate.net One common mechanism involves the formation of a metal-hydride species which undergoes migratory insertion into the alkene double bond. A subsequent β-hydride elimination can re-form the double bond at the same or an adjacent position, but with the potential for altered stereochemistry. This process also tends to favor the thermodynamically most stable isomer. nih.govsdsu.edu
| Pathway | Mechanism | Typical Conditions | Outcome |
|---|---|---|---|
| Photocatalytic | Triplet state energy transfer | UV/Visible light, photosensitizer | Photostationary state; can favor (Z) |
| Acid-Catalyzed | Carbocation intermediate | Strong Brønsted or Lewis acids | Thermodynamic equilibrium; favors (E) |
| Metal-Catalyzed | Hydride addition-elimination | Transition metal complexes (Pd, Ni, Ru) | Thermodynamic equilibrium; favors (E) |
Computational and Theoretical Studies on E 1 Chlorohex 3 Ene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a route to predict and understand molecular properties from first principles. For a molecule such as (E)-1-Chlorohex-3-ene, these calculations can elucidate its three-dimensional structure and the distribution of its electrons, which are key determinants of its physical and chemical characteristics.
Density Functional Theory (DFT) has emerged as a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for determining the equilibrium geometry of molecules, which corresponds to the minimum energy arrangement of its atoms. The geometry optimization process involves calculating the forces on each atom and iteratively adjusting their positions until a stable structure is found. nih.gov
For a representative chloroalkene, such as (E)-1,3-dichloropropene, DFT calculations using a functional like B3LYP with a basis set such as 6-311G(d,p) can provide highly accurate geometric parameters. nih.gov These calculations would yield the precise bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Table 1: Representative DFT Optimized Geometric Parameters for a Chloroalkene Moiety (Based on typical values for chloroalkenes; specific data for this compound would require dedicated calculations.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Length | C | C | ~1.34 Å | ||
| C | Cl | ~1.74 Å | |||
| C | H | ~1.08 Å | |||
| C | C | ~1.50 Å | |||
| Bond Angle | C | C | Cl | ~122° | |
| H | C | C | ~121° | ||
| C | C | C | ~125° | ||
| Dihedral Angle | H | C | C | H | ~180° |
| Cl | C | C | C | ~180° |
This interactive table presents typical geometric parameters for a chloroalkene structure, optimized using DFT methods. The values are illustrative and represent the kind of data obtained from such calculations.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a rigorous way to investigate the electronic structure of molecules. aps.org The electronic structure dictates properties such as ionization potential, electron affinity, and the nature of chemical bonds.
For chloroalkenes, ab initio calculations can be used to determine the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's reactivity and its electronic absorption spectrum. nepjol.info A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 2: Representative Electronic Properties of a Chloroalkene from Ab Initio Calculations (Based on typical values for chloroalkenes; specific data for this compound would require dedicated calculations.)
| Property | Value (eV) |
| HOMO Energy | -9.5 to -10.5 |
| LUMO Energy | 0.5 to 1.5 |
| HOMO-LUMO Gap | 10.0 to 12.0 |
This interactive table showcases typical electronic properties for a chloroalkene as determined by ab initio methods. These values are crucial for understanding the molecule's electronic behavior and reactivity.
Reaction Pathway and Transition State Analysis
Understanding how a molecule participates in a chemical reaction is a central goal of chemistry. Computational methods allow for the detailed exploration of reaction mechanisms, including the identification of transient species like transition states.
A key aspect of studying a chemical reaction is the determination of its energy profile, which maps the potential energy of the system as it transforms from reactants to products. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation barrier, or activation energy. This barrier is a primary determinant of the reaction rate.
For a reaction involving a chloroalkene, such as electrophilic addition, computational methods can be used to locate the transition state structure and calculate its energy. libretexts.orgrsc.org This provides a quantitative measure of the reaction's feasibility. For instance, in the hydrochlorination of an alkene, the transition state would involve the partial formation of a C-H bond and the partial breaking of the H-Cl bond.
Figure 1: Illustrative Reaction Energy Profile for Electrophilic Addition to a Chloroalkene
This diagram illustrates a typical reaction energy profile. The activation energy (ΔE‡) is the energy barrier that must be overcome for the reaction to proceed.
To gain a deeper understanding of the electronic changes that occur during a reaction, specialized analysis methods can be employed. The Electron Localization Function (ELF) is a tool that maps the probability of finding an electron pair, providing a clear picture of bonding and lone pairs.
Natural Bond Orbital (NBO) analysis offers a way to translate the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. wikipedia.orguni-muenchen.de NBO analysis can reveal important details about charge distribution, hybridization, and delocalization effects within a molecule. uni-rostock.de For a chloroalkene, NBO analysis would quantify the polarization of the C-Cl bond and the nature of the C=C double bond.
Table 3: Representative NBO Analysis Data for a C-Cl Bond in a Chloroalkene (Based on typical values; specific data for this compound would require dedicated calculations.)
| Atom | Natural Charge (e) |
| C | +0.1 to +0.2 |
| Cl | -0.1 to -0.2 |
This interactive table presents typical natural charges on the carbon and chlorine atoms of a C-Cl bond, as determined by NBO analysis. This data highlights the polar nature of the bond.
Thermodynamic and Kinetic Parameter Derivations
Beyond the electronic and structural properties of a single molecule, computational chemistry can be used to derive macroscopic thermodynamic and kinetic parameters. These parameters are essential for predicting the behavior of chemical systems under various conditions.
By performing frequency calculations on the optimized geometries of reactants, transition states, and products, it is possible to compute their vibrational, rotational, and translational partition functions. From these, thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be derived. nepjol.info These values determine the spontaneity and equilibrium position of a reaction.
Similarly, kinetic parameters, most notably the rate constant (k), can be calculated using transition state theory. The rate constant is related to the activation energy and also incorporates entropic and quantum mechanical tunneling effects. Computational studies on the thermal decomposition of chloroalkanes, for instance, have successfully predicted reaction rates and mechanisms by calculating these parameters.
Table 4: Representative Calculated Thermodynamic and Kinetic Parameters for a Reaction Involving a Chloroalkene (Based on typical values; specific data for this compound would require dedicated calculations.)
| Parameter | Value |
| Enthalpy of Reaction (ΔH) | -40 to -60 kJ/mol |
| Entropy of Reaction (ΔS) | -100 to -150 J/(mol·K) |
| Gibbs Free Energy of Reaction (ΔG) | -5 to -20 kJ/mol |
| Activation Energy (Ea) | 80 to 120 kJ/mol |
| Pre-exponential Factor (A) | 10^12 to 10^13 s⁻¹ |
This interactive table provides illustrative thermodynamic and kinetic parameters for a typical reaction involving a chloroalkene. These values are derived from computational chemistry and are crucial for understanding and predicting chemical reactivity.
Enthalpy and Entropy of Formation
The standard enthalpy of formation (ΔHf°) and standard entropy of formation (ΔSf°) are fundamental thermodynamic properties that provide insight into the stability and spontaneity of a compound's formation from its constituent elements in their standard states. For this compound, these values can be predicted with a reasonable degree of accuracy using computational chemistry methods.
Enthalpy of Formation (ΔHf°)
The enthalpy of formation of this compound can be estimated using various computational approaches, such as ab initio calculations, density functional theory (DFT), and semi-empirical methods. These methods calculate the total electronic energy of the molecule, from which the enthalpy of formation can be derived using isodesmic or atomization reactions. In an isodesmic reaction approach, the molecule of interest is reacted with a set of known compounds to produce products with similar bonding environments. The enthalpy of reaction is calculated computationally, and by using the known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation for the target molecule can be determined.
For haloalkenes like this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide reliable predictions of thermochemical properties. dtic.milThe predicted enthalpy of formation is crucial for understanding the molecule's stability relative to its isomers and other compounds.
Illustrative Data for Enthalpy of Formation:
| Computational Method | Basis Set | Predicted ΔHf° (kJ/mol) |
| B3LYP | 6-31G(d) | -85.2 |
| MP2 | cc-pVTZ | -82.5 |
| G4 Theory | - | -80.1 |
Entropy of Formation (ΔSf°)
The standard entropy of formation is a measure of the change in disorder when a compound is formed from its elements. Computational methods can predict the standard entropy of a molecule by calculating its vibrational frequencies, rotational constants, and translational motion. From these calculations, the total entropy of the molecule can be determined, and subsequently, the entropy of formation can be calculated by subtracting the entropies of the constituent elements in their standard states.
The entropy of formation is important for determining the Gibbs free energy of formation (ΔGf°), which indicates the spontaneity of the formation reaction under standard conditions.
Illustrative Data for Entropy of Formation:
| Computational Method | Basis Set | Predicted ΔSf° (J/mol·K) |
| B3LYP | 6-31G(d) | -320.7 |
| MP2 | cc-pVTZ | -318.9 |
Reaction Rate Constant Predictions within Transition State Theory
Transition State Theory (TST) is a fundamental theory in chemical kinetics used to predict the rates of chemical reactions. quantumatk.comfiveable.meIt postulates that a reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state or activated complex. fiveable.meThe rate of the reaction is then determined by the concentration of this transition state and the frequency at which it converts to products. fiveable.me
For a reaction involving this compound, computational methods can be employed to locate the transition state structure on the potential energy surface. ucsb.eduOnce the geometries of the reactants and the transition state are optimized, their energies and vibrational frequencies can be calculated. ucsb.eduThis information is then used in the Eyring equation, a cornerstone of TST, to predict the reaction rate constant (k): fiveable.me
k = (kBT/h) * e(-ΔG‡/RT)
where:
kB is the Boltzmann constant
T is the absolute temperature
h is Planck's constant
R is the ideal gas constant
ΔG‡ is the Gibbs free energy of activation
The Gibbs free energy of activation is the difference in Gibbs free energy between the transition state and the reactants (ΔG‡ = GTS - GReactants). It is composed of both an enthalpic (ΔH‡) and an entropic (ΔS‡) component (ΔG‡ = ΔH‡ - TΔS‡). fiveable.me
Computational chemistry software can calculate these thermodynamic properties, allowing for the prediction of reaction rate constants for various reactions of this compound, such as addition, substitution, or elimination reactions. These predictions are invaluable for understanding reaction mechanisms and kinetics without the need for extensive experimental work. ucsb.edu
Illustrative Data for a Hypothetical Isomerization Reaction:
| Parameter | Calculated Value |
| ΔH‡ (kcal/mol) | 25.8 |
| ΔS‡ (cal/mol·K) | -2.5 |
| ΔG‡ at 298 K (kcal/mol) | 26.5 |
| Predicted Rate Constant at 298 K (s-1) | 1.2 x 10-5 |
Note: This table presents illustrative data for a hypothetical reaction of this compound and is intended to demonstrate the output of a TST calculation. Actual values would depend on the specific reaction being studied.
Molecular Orbital Analysis
HOMO-LUMO Energy Gaps and Chemical Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining chemical reactivity. irjweb.comThe highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. wuxiapptec.comThe energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.netConversely, a large HOMO-LUMO gap indicates higher stability and lower reactivity. researchgate.net
From the HOMO and LUMO energies, several chemical reactivity indices can be calculated, providing further insights into the molecule's behavior:
Ionization Potential (I): Approximated as the negative of the HOMO energy (I ≈ -EHOMO).
Electron Affinity (A): Approximated as the negative of the LUMO energy (A ≈ -ELUMO).
Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = χ2 / (2η).
These parameters for this compound can be calculated using DFT methods.
Illustrative Data for Chemical Reactivity Indices:
| Parameter | Symbol | Calculated Value (eV) |
| HOMO Energy | EHOMO | -9.85 |
| LUMO Energy | ELUMO | 0.75 |
| HOMO-LUMO Gap | ΔE | 10.60 |
| Ionization Potential | I | 9.85 |
| Electron Affinity | A | -0.75 |
| Electronegativity | χ | 4.55 |
| Chemical Hardness | η | 5.30 |
| Chemical Softness | S | 0.189 |
| Electrophilicity Index | ω | 1.95 |
Note: The values in this table are illustrative and represent typical results for a chloroalkene, calculated at a representative level of theory. They are not based on specific published research for this compound.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the electrostatic potential on the surface of a molecule. mdpi.comIt is a valuable tool for understanding and predicting a molecule's reactive behavior, particularly in non-covalent interactions and electrophilic/nucleophilic reactions. researchgate.netnih.govThe MEP map is color-coded to indicate different regions of electrostatic potential. mdpi.com
Red: Regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. mdpi.comThese areas often correspond to lone pairs of electrons on electronegative atoms.
Blue: Regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. mdpi.comThese areas are typically found around hydrogen atoms bonded to electronegative atoms or other electron-deficient centers.
Green: Regions of neutral or near-zero electrostatic potential, typically found in nonpolar regions of the molecule. mdpi.com
Yellow and Orange: Regions of intermediate negative and positive potential, respectively.
For this compound, an MEP map would reveal the distribution of charge across the molecule. The electronegative chlorine atom would be expected to create a region of negative electrostatic potential (red or yellow), making it a potential site for interaction with electrophiles. The double bond would also represent an electron-rich region. The hydrogen atoms, particularly those on the carbon adjacent to the chlorine, would likely exhibit a more positive electrostatic potential (blue or light blue), indicating their susceptibility to nucleophilic attack.
Advanced Analytical Techniques for the Research Oriented Study of E 1 Chlorohex 3 Ene
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of (E)-1-Chlorohex-3-ene, enabling its separation from starting materials, byproducts, and isomeric impurities.
Gas chromatography is a premier technique for assessing the purity and quantifying the yield of volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.
For purity assessment, a sample of synthesized this compound is injected into the GC, where it is vaporized. As the carrier gas (e.g., Helium) sweeps the sample through a capillary column (commonly with a nonpolar stationary phase like 5% diphenyl/95% dimethylpolysiloxane), separation occurs based on boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is typically employed due to its high sensitivity to hydrocarbons. The resulting chromatogram displays peaks corresponding to each component, with the area of each peak being proportional to the concentration of the compound it represents. Purity is determined by calculating the relative peak area of this compound compared to the total area of all peaks.
To determine the reaction yield, an internal standard (a known amount of a non-reactive compound) is added to the reaction mixture. By comparing the peak area of the product to that of the internal standard, and using a pre-established calibration curve, the exact mass of this compound produced can be calculated, allowing for a precise yield determination. mdpi.com
Table 1: Representative GC Parameters and Purity Analysis Data
| Parameter | Value |
| Instrument | Gas Chromatograph with FID |
| Column | USP phase G27 (30 m x 0.32 mm, 1.5 µm film) |
| Carrier Gas | Helium (Flow Rate: 2.0 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 200 °C at 10 °C/min |
| Detector Temp | 280 °C |
| Retention Time | 8.52 min |
| Peak Area (Product) | 1,254,800 |
| Total Peak Area | 1,280,410 |
| Calculated Purity | 98.0% |
High-Performance Liquid Chromatography (HPLC) is an invaluable tool for monitoring the progress of reactions that produce this compound. researchgate.net This technique is particularly useful for reactions where reactants or products are non-volatile or thermally unstable. By taking aliquots from the reaction mixture at various time intervals and injecting them into the HPLC system, the consumption of starting materials and the formation of the product can be tracked in near real-time. bridgewater.edu
A common setup involves a reversed-phase C18 column with a mobile phase consisting of a mixture of polar solvents like acetonitrile (B52724) and water. Since this compound lacks a strong chromophore, a UV detector set at a low wavelength (~210 nm) or a universal detector like a Refractive Index (RI) detector may be used. HPLC is also highly effective for separating the target (E)-isomer from the (Z)-isomer, which can be a significant challenge. Specialized columns, such as those impregnated with silver nitrate, can be employed to enhance the separation of these geometric isomers. google.com The data obtained allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.
Table 2: Hypothetical HPLC Data for Reaction Monitoring
| Time (minutes) | Reactant A Peak Area | Product Peak Area (this compound) |
| 0 | 2,540,100 | 0 |
| 30 | 1,895,300 | 610,500 |
| 60 | 1,150,600 | 1,289,900 |
| 90 | 580,200 | 1,850,400 |
| 120 | 150,700 | 2,155,800 |
| 180 | < 10,000 | 2,160,100 |
Spectroscopic Characterization Methodologies
Spectroscopy provides detailed information about the molecular structure, connectivity, and functional groups present in this compound, serving as the definitive proof of its identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. wpmucdn.comjchps.com By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, a complete picture of the molecule's connectivity and stereochemistry can be assembled. researchgate.net
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The ethyl group protons would appear as a triplet (CH₃) and a quartet (CH₂). The protons on the double bond (olefinic protons) would appear as multiplets in the characteristic downfield region for alkenes. Crucially, the coupling constant (J-value) between these two protons would be large (typically 12-18 Hz), which is diagnostic of a trans (E) configuration. The protons on the carbon adjacent to the chlorine atom (CH₂Cl) would be shifted downfield due to the electronegativity of chlorine and would appear as a doublet, being split by the adjacent olefinic proton.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, six distinct signals are expected, one for each carbon atom. The positions of these signals (chemical shifts) indicate the type of carbon (e.g., sp³, sp², or sp³ attached to an electronegative atom). The two sp² carbons of the double bond would be found in the typical alkene region of the spectrum.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~5.65 - 5.45 | m | 2H | -CH=CH- |
| 4.05 | d | 2H | -CH₂Cl |
| 2.05 | q | 2H | -CH₂-CH₃ |
¹³C NMR (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~135.0 | =CH-CH₂- |
| ~128.5 | =CH-CH₂Cl |
| ~45.0 | -CH₂Cl |
| ~25.5 | -CH₂-CH₃ |
| ~13.8 | -CH₂-CH₃ |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule. libretexts.org When this compound is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion gives the molecular weight of the compound (C₆H₁₁Cl, MW ≈ 118.6 g/mol ). nih.gov A key feature in the spectrum is the presence of an M+2 peak at m/z 120 with an intensity of approximately one-third that of the molecular ion peak at m/z 118, which is characteristic of a compound containing one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The high-energy molecular ion is unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The pattern of fragmentation provides valuable structural clues. Common fragmentation pathways for this compound would include:
Loss of a chlorine radical (•Cl): This results in a fragment ion [C₆H₁₁]⁺ at m/z 83.
Allylic cleavage: The bond between C4 and C5 is weak and can cleave to lose an ethyl radical (•CH₂CH₃), leading to a stable, resonance-delocalized allylic cation [C₄H₆Cl]⁺ at m/z 89. This is often a major fragmentation pathway for allylic halides. youtube.com
Table 4: Expected Key Ions in the Mass Spectrum of this compound
| m/z | Ion | Significance |
| 118/120 | [C₆H₁₁Cl]⁺˙ | Molecular Ion (M⁺˙) and Isotope Peak, confirms molecular formula |
| 89 | [C₄H₆Cl]⁺ | Loss of •C₂H₅ (ethyl radical) via allylic cleavage |
| 83 | [C₆H₁₁]⁺ | Loss of •Cl (chlorine radical) |
| 55 | [C₄H₇]⁺ | Further fragmentation, likely from the [C₆H₁₁]⁺ ion |
| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment in unsaturated systems |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides clear evidence for its key structural features.
The most diagnostic absorption for the stereochemistry is a strong, sharp peak around 960-975 cm⁻¹ . This absorption arises from the out-of-plane bending vibration of the C-H bonds on a trans-disubstituted double bond. Its presence is a strong confirmation of the (E) geometry. Other important absorptions include C-H stretching vibrations for the sp² carbons of the double bond (above 3000 cm⁻¹) and the sp³ carbons of the alkyl chain (below 3000 cm⁻¹). The C=C double bond stretch itself appears around 1670 cm⁻¹, though it may be weak due to the relatively low polarity of the bond. The C-Cl stretching vibration is typically found in the fingerprint region, between 600 and 800 cm⁻¹. pressbooks.publibretexts.org
Table 5: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000 - 3100 | C-H Stretch | Alkene (=C-H) |
| 2850 - 2960 | C-H Stretch | Alkane (-C-H) |
| 1665 - 1675 | C=C Stretch | Alkene (C=C) |
| 960 - 975 | C-H Bend (out-of-plane) | trans-Alkene |
| 600 - 800 | C-Cl Stretch | Alkyl Halide (C-Cl) |
Chiral Analysis Methods
The stereochemical configuration of this compound is a critical determinant of its reactivity and potential applications in asymmetric synthesis. Consequently, the ability to separate and quantify its enantiomers is of paramount importance. Chiral analysis methods provide the means to determine the enantiomeric excess (e.e.), a measure of the purity of a chiral sample. heraldopenaccess.us Among the various techniques available, chiral gas chromatography (GC) has proven to be a highly effective and sensitive method for the analysis of volatile chiral compounds like this compound. chromatographyonline.com
Chiral Gas Chromatography for Enantiomeric Excess Determination
Chiral Gas Chromatography (GC) is a specialized analytical technique used to separate enantiomers, which are mirror-image isomers of a chiral compound. gcms.cz The separation is achieved by utilizing a chiral stationary phase (CSP) within the GC column. researchgate.net The two enantiomers of a chiral analyte interact differently with the CSP, leading to different retention times and, thus, their separation. azom.com The determination of enantiomeric excess is crucial in fields such as pharmaceuticals, agrochemicals, and fragrance analysis, where the biological activity or sensory properties of the two enantiomers can vary significantly. researchgate.net
The fundamental principle of chiral GC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. azom.com These diastereomeric complexes have different thermodynamic stabilities, resulting in one enantiomer being retained longer on the column than the other. azom.com The difference in retention times allows for their individual quantification.
For the analysis of this compound, a volatile haloalkene, cyclodextrin-based chiral stationary phases are particularly well-suited. chromatographyonline.comresearchgate.net Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic inner cavity and a hydrophilic outer surface. chromatographyonline.com Derivatized cyclodextrins, such as those modified with alkyl or acyl groups, are commonly used as CSPs in capillary GC columns and have demonstrated broad applicability in separating a wide range of chiral compounds, including haloalkanes. researchgate.netnih.gov
The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100 libretexts.org
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
A hypothetical research study on the chiral separation of a non-racemic sample of this compound using a commercially available chiral GC column, such as one containing a derivatized β-cyclodextrin stationary phase, would yield distinct peaks for the (R)- and (S)-enantiomers. The following interactive data table illustrates typical results that could be obtained from such an analysis.
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
|---|---|---|---|
| (R)-1-Chlorohex-3-ene | 12.54 | 85000 | 70.0 |
| (S)-1-Chlorohex-3-ene | 12.89 | 15000 |
Detailed Research Findings from a Hypothetical Study:
In a more detailed investigation, researchers might explore the impact of different analytical parameters on the separation of this compound enantiomers. This could involve comparing various chiral stationary phases and optimizing the temperature program of the gas chromatograph.
For instance, a study could compare the performance of three different derivatized cyclodextrin-based columns for the enantioseparation of this compound. The results, as presented in the interactive table below, could demonstrate how the choice of the chiral stationary phase influences the resolution and retention times of the enantiomers.
| Chiral Stationary Phase | (R)-Enantiomer Retention Time (min) | (S)-Enantiomer Retention Time (min) | Resolution (Rs) |
|---|---|---|---|
| 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin | 14.21 | 14.55 | 1.8 |
| Permethylated β-cyclodextrin | 15.03 | 15.28 | 1.5 |
| Trifluoroacetylated γ-cyclodextrin | 13.89 | 14.05 | 1.2 |
The data in Table 2 would indicate that the 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin stationary phase provides the best resolution for the enantiomers of this compound under the tested conditions. Higher resolution values signify a better separation between the two peaks, which is crucial for accurate quantification and the determination of enantiomeric excess. Such detailed findings are instrumental in developing robust and reliable analytical methods for the quality control and stereochemical analysis of this compound in research and industrial settings.
Role of E 1 Chlorohex 3 Ene As a Building Block in Complex Organic Synthesis
Precursor in Natural Product Synthesis (Analogy to Related Epoxides)
While direct applications of (E)-1-Chlorohex-3-ene in the total synthesis of natural products are not extensively documented, its potential can be understood through analogy with structurally related functionalized hexene derivatives, particularly epoxides. The chloro- and alkene functionalities within this compound allow for its conversion into corresponding epoxides, which are highly sought-after intermediates in natural product synthesis.
Epoxides derived from similar C6 backbones are instrumental in constructing core ring structures and introducing specific stereocenters. For instance, the synthesis of various polyketide and terpenoid natural products often involves the use of functionalized epoxides as key building blocks. These epoxides can undergo a variety of stereocontrolled ring-opening reactions, allowing for the introduction of diverse functional groups and the elongation of carbon chains. The strategic placement of the double bond in this compound offers a handle for diastereoselective epoxidation, leading to chiral intermediates crucial for asymmetric synthesis.
| Precursor Functionality | Transformation | Key Intermediate | Application in Natural Product Synthesis (Analogous) |
| Alkene | Epoxidation | Chiral Hexene Epoxide | Formation of cyclic ethers, introduction of hydroxyl groups |
| Chloroalkane | Nucleophilic Substitution | Functionalized Hexene | Chain elongation, introduction of heteroatoms |
The conversion of chloro-alkenes to valuable intermediates like epoxides underscores the latent potential of this compound as a starting material for the efficient and stereoselective synthesis of complex natural products.
Intermediate in Pharmaceutical Lead Compound Development (Analogy to Related Halogenated Hexenes)
The incorporation of halogen atoms, particularly chlorine, is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. researchgate.netnih.govnih.govamericanchemistry.commdpi.comnih.govmdpi.com Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net this compound, as a halogenated hexene, serves as a valuable intermediate in the development of pharmaceutical lead compounds.
The reactivity of the chlorine atom allows for its displacement by various nucleophiles, enabling the introduction of a wide array of functional groups. This versatility is crucial in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are necessary to optimize its therapeutic efficacy. Furthermore, the alkene moiety can be functionalized through various addition reactions, further expanding the molecular diversity accessible from this starting material.
For instance, related chloro-olefins are utilized in the synthesis of heterocyclic compounds, which form the core of many approved drugs. nih.govnih.gov The carbon backbone of this compound can be elaborated and cyclized to form various ring systems, while the chlorine atom can be retained or modified to fine-tune the biological activity of the final compound.
| Property Influenced by Halogenation | Impact on Drug Development |
| Lipophilicity | Improved membrane permeability and oral absorption |
| Metabolic Stability | Increased in vivo half-life |
| Binding Affinity | Enhanced interaction with target proteins |
The strategic incorporation of a chlorine atom in a simple alkene framework makes this compound and its analogs valuable starting points for the synthesis of novel and potent pharmaceutical agents.
Application in Agrochemistry Research
The principles that make halogenated compounds valuable in pharmaceuticals also extend to the field of agrochemistry. researchgate.netresearchgate.net The introduction of chlorine atoms into organic molecules can lead to potent insecticides, herbicides, and fungicides. nih.gov A prominent example is the class of pyrethroid insecticides, many of which contain chlorinated moieties that enhance their stability and insecticidal activity. nih.govbeyondpesticides.orgmdpi.comgoogle.comarkat-usa.org
While direct use of this compound in commercial agrochemicals is not prominent, its structure represents a fundamental building block for more complex active ingredients. The chloro-alkene functionality is a common feature in the synthesis of various pesticides. For example, the synthesis of certain pyrethroids involves the construction of a cyclopropane (B1198618) ring, a process that can be initiated from appropriately functionalized acyclic precursors. The reactivity of this compound allows for its derivatization into intermediates that could be utilized in the synthesis of such agrochemically active compounds.
Research in agrochemistry continuously seeks new molecular scaffolds to overcome pest resistance and improve environmental profiles. The versatility of simple, functionalized building blocks like this compound allows for the exploration of novel chemical space in the search for the next generation of crop protection agents.
Construction of Advanced Carbon Skeletons and Polyfunctional Molecules
Beyond its role as a precursor to specific target molecules, this compound is a valuable tool for the construction of complex and diverse carbon skeletons. The presence of both an electrophilic center (the carbon bearing the chlorine) and a nucleophilic/reactive center (the double bond) allows for a rich variety of carbon-carbon bond-forming reactions.
One of the key applications of such halogenated alkenes is in transition metal-catalyzed cross-coupling reactions. The chlorine atom can participate in reactions such as Suzuki, Stille, and Heck couplings, allowing for the attachment of a wide range of organic fragments. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures from simpler starting materials.
Furthermore, the alkene moiety can undergo a plethora of transformations, including cyclization reactions. For instance, intramolecular reactions can be designed to form cyclic and polycyclic compounds, rapidly increasing molecular complexity. The diastereoselectivity of such reactions can often be controlled by the existing stereochemistry of the starting material or by the use of chiral catalysts.
| Reaction Type | Functionality Involved | Outcome |
| Cross-Coupling Reactions | Chloroalkane | C-C bond formation, attachment of new substituents |
| Cyclization Reactions | Alkene and other functional groups | Construction of cyclic and polycyclic systems |
| Addition Reactions | Alkene | Introduction of new functional groups |
The ability to participate in a diverse array of chemical transformations makes this compound a powerful building block for the synthesis of polyfunctional molecules with intricate and well-defined three-dimensional structures.
Q & A
Basic: How can researchers optimize the synthesis of (E)-1-Chlorohex-3-ene to maximize stereochemical purity?
Methodological Answer:
The stereochemical purity of this compound can be optimized by controlling reaction conditions during synthesis. For example, using a polar aprotic solvent (e.g., DMSO) in an SN2 mechanism promotes inversion of configuration, while elimination reactions (E2) require strong bases (e.g., KOH) and heat to favor the anti-periplanar transition state. Monitoring reaction progress via gas chromatography (GC) coupled with mass spectrometry (MS) ensures minimal byproducts. Post-synthesis purification via fractional distillation (boiling point ~131°C for related isomers ) or column chromatography (using non-polar eluents) enhances purity.
Advanced: What experimental and computational methods are suitable for analyzing the stereochemical influence of this compound in reaction mechanisms?
Methodological Answer:
Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can differentiate stereoisomers via coupling constants (e.g., vs. ). X-ray crystallography provides definitive structural confirmation . Computational tools like density functional theory (DFT) simulate transition states to predict stereochemical outcomes. For kinetic studies, stopped-flow NMR or time-resolved IR spectroscopy tracks intermediate formation. Researchers should cross-validate experimental data with computational models to resolve discrepancies in reaction pathways .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Due to its volatility (flash point ~26.7°C for related isomers ) and potential toxicity, handling requires:
- Use of fume hoods and personal protective equipment (PPE: gloves, goggles).
- Storage in airtight, light-resistant containers to prevent decomposition.
- Neutralization of waste with bases (e.g., sodium bicarbonate) before disposal.
Emergency protocols should address spills (absorbents like vermiculite) and inhalation exposure (immediate ventilation) .
Advanced: How can researchers resolve contradictions in kinetic vs. thermodynamic control data for this compound reactions?
Methodological Answer:
Contradictions arise from competing reaction pathways. To resolve:
- Perform variable-temperature experiments: Low temperatures favor kinetic products (e.g., via rapid quenching), while elevated temperatures favor thermodynamic stability.
- Use isotopic labeling (e.g., or ) to trace reaction intermediates.
- Apply Eyring plots to calculate activation parameters (, ).
Statistical tools like ANOVA identify outliers, while control experiments (e.g., omitting catalysts) isolate variables .
Basic: What analytical techniques are most effective for quantifying this compound in complex mixtures?
Methodological Answer:
GC-MS is ideal for volatile compounds, offering high sensitivity and isomer differentiation. For non-volatile derivatives, high-performance liquid chromatography (HPLC) with UV detection (λ ~210 nm for chlorinated alkenes) is suitable. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy. NMR integration ratios (e.g., allylic protons) provide quantitative stereochemical data .
Advanced: How does solvent dielectric constant influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
High dielectric solvents (e.g., DMF, ε ≈ 37) stabilize ionic intermediates, favoring SN1 mechanisms. Low dielectric solvents (e.g., hexane, ε ≈ 2) promote SN2 pathways due to reduced solvation of nucleophiles. Researchers can manipulate solvent polarity to steer reaction outcomes. Dielectric constants should be experimentally validated using Kirkwood-Onsager theory or computational solvation models .
Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
Fractional distillation exploits boiling point differences (e.g., 131.4°C for related isomers ). For thermally sensitive samples, silica gel chromatography with hexane/ethyl acetate gradients separates isomers. Purity is confirmed via thin-layer chromatography (TLC) or GC retention times. Recrystallization is less effective due to the compound’s liquid state at room temperature.
Advanced: Can computational modeling predict the environmental persistence of this compound?
Methodological Answer:
Yes. Quantitative structure-activity relationship (QSAR) models estimate biodegradation rates based on molecular descriptors (e.g., logP, molecular weight). Molecular dynamics (MD) simulations predict hydrolysis rates in aqueous environments. Experimental validation via OECD 301F biodegradation tests or UV/ozone exposure studies complements computational data .
Basic: How do temperature and light exposure affect the stability of this compound during storage?
Methodological Answer:
Elevated temperatures accelerate decomposition via radical pathways (evidenced by gas evolution). Light exposure (especially UV) induces [2+2] cycloadditions or isomerization. Store in amber vials at 4°C under inert gas (N or Ar). Stability tests using accelerated aging (40°C/75% RH) and periodic GC analysis monitor degradation .
Advanced: What role does this compound play in studying asymmetric catalysis?
Methodological Answer:
The compound serves as a substrate for testing chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) in epoxidation or hydrohalogenation. Enantiomeric excess (ee) is quantified via chiral HPLC or NMR with chiral shift reagents. Kinetic resolution experiments (e.g., varying catalyst loading) optimize asymmetric induction. Transition-state modeling (DFT) guides catalyst design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
